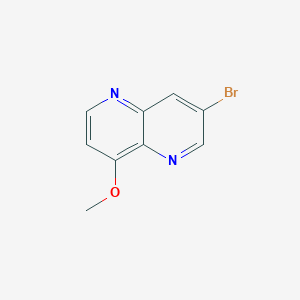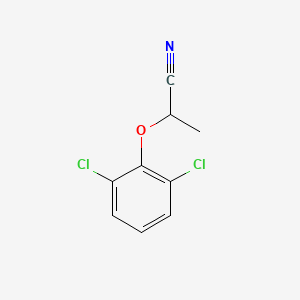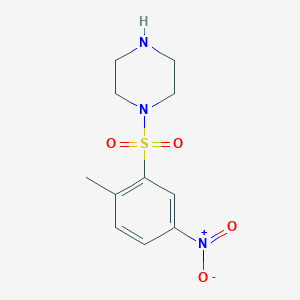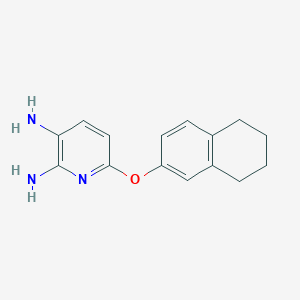
3-Bromo-8-methoxy-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-methoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reaction Behavior
3-Bromo-8-methoxy-1,5-naphthyridine and its derivatives are primarily studied in the context of chemical synthesis and reaction mechanisms. For instance, Haak and Plas (2010) investigated the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with KNH2/NH3, leading to the discovery of new compounds through amination, including 3- and 4-amino-1-ethyl-1,5-naphthyridin-2(1H)-one (Haak & Plas, 2010). Similarly, Czuba (2010) described rearrangements in the amination of bromo-1,5-naphthyridines, which might involve naphthyridyne as an intermediate, contributing to the understanding of reaction pathways in this chemical class (Czuba, 2010).
Pharmaceutical Research
In pharmaceutical research, naphthyridine derivatives, including those related to this compound, have shown promise. For example, Kong et al. (2018) studied a novel naphthyridine derivative that demonstrated significant anticancer activity in human malignant melanoma cell lines, indicating potential applications in cancer treatment (Kong et al., 2018).
Antimalarial Research
The compound has also been explored in the context of antimalarial research. Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, including derivatives of 3-bromo-8-chloro-1,5-naphthyridine, some of which showed significant antimalarial activity (Barlin & Tan, 1985).
Synthesis and Characterization
Further research into the synthesis and characterization of these compounds is ongoing. For instance, Li et al. (2010) described a scalable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, a related compound, which contributes to the broader understanding of the chemical behavior and potential applications of naphthyridine derivatives (Li et al., 2010).
Safety and Hazards
The safety data sheet for 3-Bromo-8-methoxy-1,5-naphthyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust or fumes, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a wide variety of biological activities . They find application in the cardiovascular, central nervous system, and hormonal diseases .
Mode of Action
1,5-naphthyridines generally interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by 1,5-naphthyridines, it can be inferred that this compound may have diverse molecular and cellular effects .
Análisis Bioquímico
Cellular Effects
Naphthyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
3-bromo-8-methoxy-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-2-3-11-7-4-6(10)5-12-9(7)8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIMNXCQMNDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)
![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)




![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

